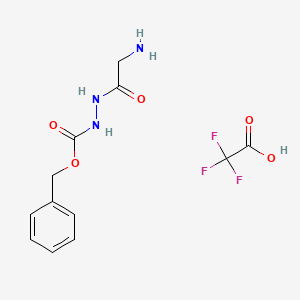

(Cbz-hydrazido)glycine trifluoroacetate salt

Descripción

Propiedades

IUPAC Name |

benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWUIPUGRJNRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718537 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19704-03-1 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Cbz-hydrazido)glycine trifluoroacetate salt involves the reaction of glycine with carbobenzoxyhydrazide (Cbz-hydrazide) in the presence of trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful handling of reagents and the use of appropriate protective equipment to ensure safety .

Análisis De Reacciones Químicas

Types of Reactions

(Cbz-hydrazido)glycine trifluoroacetate salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Role in Peptide Synthesis

Protecting Group Functionality

The primary application of (Cbz-hydrazido)glycine trifluoroacetate salt is as a protecting group for the amino acid glycine during peptide synthesis. In peptide synthesis, protecting groups are crucial for preventing unwanted reactions of functional groups while allowing the formation of peptide bonds. The carbobenzoxy (Cbz) group attached to the N-terminus of glycine provides stability under various reaction conditions, making it an effective choice for synthesizing peptides .

Advantages Over Other Protecting Groups

Compared to other protecting groups, (Cbz-hydrazido)glycine trifluoroacetate offers several advantages:

- Stability : The Cbz group remains stable during the coupling reactions typically used in solid-phase peptide synthesis.

- Reactivity : The hydrazido group can participate in further reactions, allowing for the introduction of additional functionalities into the peptide chain.

Biochemical Studies

Enzyme Interaction Studies

Recent studies have highlighted the compound's utility in investigating enzyme interactions and protein modifications. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of this compound to various biological targets. Preliminary findings suggest that it may effectively bind to certain enzymes, potentially modulating their activity.

Potential Applications in Drug Design

The unique structural features of (Cbz-hydrazido)glycine trifluoroacetate may offer opportunities for drug development. By modifying the hydrazido group or utilizing it in hybrid compounds, researchers can explore novel therapeutic agents with enhanced pharmacological properties .

Mecanismo De Acción

The mechanism of action of (Cbz-hydrazido)glycine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparación Con Compuestos Similares

Cbz-Protected Amino Acid Derivatives

Table 1 compares (Cbz-hydrazido)glycine trifluoroacetate salt with other Cbz-protected amino acid derivatives:

Key Differences :

Key Findings :

- Scale of Application : The target compound is used for small-scale modifications, while PEG-glycine derivatives (e.g., compound 2.10 in ) enable large-molecule engineering .

- Biological Relevance : The hexapeptide TFA salt (VI) demonstrates the utility of hydrazide-TFA salts in bioactive peptide production .

Comparison with Application-Specific Analogs

Analytical-Grade Trifluoroacetate Salts

EG00229 Trifluoroacetate (N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine TFA salt) is an HPLC-grade compound used for precision analysis . Unlike (Cbz-hydrazido)glycine TFA salt, EG00229 contains a benzothiadiazole sulfonamide group, enabling fluorescence detection in HPLC .

| Parameter | (Cbz-hydrazido)glycine TFA Salt | EG00229 TFA Salt |

|---|---|---|

| Primary Use | Peptide synthesis | HPLC analytical standard |

| Functional Group | Hydrazido, Cbz | Benzothiadiazole sulfonamide |

| Purity | 98% | ≥95% |

Actividad Biológica

(Cbz-hydrazido)glycine trifluoroacetate salt, a compound formed from glycine and carbobenzoxyhydrazide, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, applications, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Structure

The compound features a hydrazido group attached to glycine, with a trifluoroacetate salt form that enhances its solubility and stability in biological systems.

Synthesis

The synthesis typically involves the reaction of glycine with carbobenzoxyhydrazide in the presence of trifluoroacetic acid. The process is conducted under controlled conditions to ensure the formation of the desired product while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It can modulate enzyme activity through competitive inhibition or substrate mimicry, influencing biochemical pathways crucial for cellular function.

Applications in Research

- Enzyme Interaction Studies : The compound is utilized in biochemical studies to explore enzyme interactions and protein modifications.

- Therapeutic Potential : Research indicates potential applications in drug development, particularly in targeting specific biological pathways related to disease mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains .

Case Studies

- A study exploring the interaction of this compound with cathepsin B revealed its potential as a selective inhibitor, demonstrating significant binding affinity and efficacy in modulating enzyme activity .

- Another research effort highlighted the cytotoxic effects of peptide conjugates derived from similar structures, indicating that modifications can enhance biological activity against cancer cell lines .

Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Glycine benzyloxycarbonylhydrazide | Enzyme inhibition | Similar structure, different functional groups |

| (Z-Hydrazido)glycine trifluoroacetate | Antimicrobial properties | Different stereochemistry affects reactivity |

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Research Findings Summary

Recent studies have focused on:

- The synthesis and characterization of this compound as a lead compound for drug development.

- Investigating its role in biochemical pathways through enzyme interactions.

- Evaluating its potential as an antimicrobial agent against various pathogens.

Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| P. aeruginosa | 18 | 10 |

| S. aureus | 20 | 8 |

| C. albicans | 25 | 6 |

These results indicate promising antimicrobial activity, supporting further exploration into therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for (Cbz-hydrazido)glycine trifluoroacetate salt, and how can purity be optimized during synthesis?

- Methodological Answer: The synthesis typically employs solid-phase peptide synthesis (SPPS) for stepwise assembly of the peptide backbone. After deprotection and cleavage from the resin, the crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) as a counterion. To minimize residual TFA, lyophilization followed by repeated washes with cold ether is recommended. Purity optimization requires stringent control of reaction conditions (e.g., coupling efficiency, temperature) and validation via mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Key techniques include:

- HPLC : Assess purity (>98% is typical for research-grade compounds) using a C18 column with UV detection at 214 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).

- Nuclear Magnetic Resonance (NMR) : Verify backbone structure and hydrazido linkage via ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6).

- Elemental Analysis : Validate stoichiometry of trifluoroacetate counterions .

Q. What precautions are necessary when handling trifluoroacetate-containing compounds in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of TFA vapors, which are corrosive.

- Waste Disposal : Collect TFA-containing waste separately and neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in bioassay results attributed to trifluoroacetate counterion interference?

- Methodological Answer: Trifluoroacetate ions may inhibit enzymatic activity or alter protein-ligand interactions. To mitigate:

- Desalting : Use size-exclusion chromatography or dialysis to replace TFA with biocompatible buffers (e.g., acetate).

- Control Experiments : Compare results with trifluoroacetate-free analogs.

- Concentration Monitoring : Quantify residual TFA via ion chromatography or conductometric titration .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

Q. What are the environmental implications of trifluoroacetate release from laboratory waste, and how can researchers minimize ecological risks?

- Methodological Answer: Trifluoroacetate salts are environmentally persistent due to resistance to microbial degradation. Key mitigation steps:

- Neutralization : Treat waste with calcium hydroxide to precipitate TFA as calcium trifluoroacetate.

- Advanced Oxidation : Use UV/H2O2 or ozonation to degrade TFA in aqueous waste.

- Regulatory Compliance : Adhere to guidelines under the Montreal Protocol for halogenated compound disposal .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the reactivity of the hydrazido group in glycine derivatives?

- Methodological Answer: Discrepancies often arise from differences in reaction conditions (e.g., pH, solvent polarity). To reconcile:

- Systematic Replication : Reproduce experiments under controlled variables (e.g., pH 4–7, DMF vs. aqueous media).

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates.

- Computational Modeling : Apply DFT calculations to predict hydrazido group reactivity under specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.